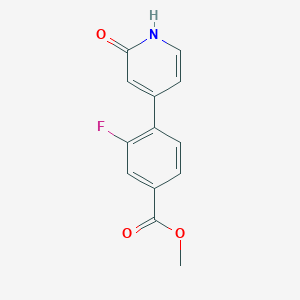![molecular formula C14H14N2O2 B6368136 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111116-43-8](/img/structure/B6368136.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (5-EAP-2-HP, 95%) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 91-93°C and a boiling point of 187-189°C. 5-EAP-2-HP, 95% is soluble in water, ethanol, and methanol. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with N-ethyl-N-(3-nitrophenyl)carbamate, followed by reduction of the nitro group and subsequent removal of the protecting group.
Starting Materials
2-hydroxypyridine, N-ethyl-N-(3-nitrophenyl)carbamate, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: 2-hydroxypyridine is reacted with N-ethyl-N-(3-nitrophenyl)carbamate in the presence of acetic acid and methanol to form 5-[3-(N-Ethoxycarbonyl)phenyl]-2-hydroxypyridine., Step 2: The nitro group is reduced using sodium borohydride in methanol to form 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine., Step 3: The protecting group is removed using hydrochloric acid and sodium hydroxide to obtain the final product, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine.
作用機序
The mechanism of action of 5-EAP-2-HP, 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been shown to interact with various enzymes and other proteins, suggesting that it may play a role in the regulation of enzymatic activity.
生化学的および生理学的効果
The biochemical and physiological effects of 5-EAP-2-HP, 95% are not well-understood. However, it has been shown to interact with various enzymes and other proteins, suggesting that it may play a role in the regulation of enzymatic activity. In addition, it has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides.
実験室実験の利点と制限
The main advantage of using 5-EAP-2-HP, 95% in lab experiments is that it is a relatively inexpensive compound. In addition, it is soluble in water, ethanol, and methanol, and is relatively easy to synthesize. However, 5-EAP-2-HP, 95% is not very stable and can easily decompose when exposed to light or heat.
将来の方向性
The potential future directions for 5-EAP-2-HP, 95% include further exploration of its mechanism of action and its potential applications in drug synthesis, enzyme regulation, and other biochemical processes. Additionally, further research into the synthesis of chiral molecules, peptides, and nucleosides using 5-EAP-2-HP, 95% could lead to the development of new drugs and other compounds with therapeutic potential. Finally, further studies into the stability of 5-EAP-2-HP, 95% could lead to the development of more stable compounds with a wide range of applications.
科学的研究の応用
5-EAP-2-HP, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. In addition, 5-EAP-2-HP, 95% has been used in the synthesis of a variety of compounds, including chiral molecules, peptides, and nucleosides. It has also been used to study the structure-activity relationships of various compounds, and to investigate the mechanisms of enzymatic reactions.
特性
IUPAC Name |
N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)12-6-7-13(17)16-9-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYMRQQAXBUXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683066 |
Source


|
| Record name | N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1111116-43-8 |
Source


|
| Record name | N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368054.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368060.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368075.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368095.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368109.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368129.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368152.png)


